Neodymium(III) bromide hydrate

描述

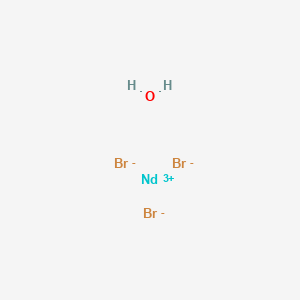

Neodymium(III) bromide hydrate is an inorganic compound composed of neodymium, bromine, and water molecules. It is a hydrate form of neodymium(III) bromide, which is a salt of neodymium and bromine. The compound is typically found as a crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.

准备方法

Synthetic Routes and Reaction Conditions: Neodymium(III) bromide hydrate can be synthesized by dissolving neodymium(III) oxide or neodymium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound. The equation for this reaction is: [ \text{Nd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{NdBr}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium metal with bromine gas. This reaction is carried out in a controlled environment to ensure the complete conversion of neodymium to neodymium(III) bromide. The resulting product is then hydrated to form this compound.

化学反应分析

Types of Reactions: Neodymium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Neodymium(III) bromide can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to neodymium metal under specific conditions.

Substitution: Neodymium(III) bromide can participate in substitution reactions where bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.

Substitution: Reagents like sodium hydroxide or ammonium chloride.

Major Products:

Oxidation: Neodymium(IV) compounds.

Reduction: Neodymium metal.

Substitution: Neodymium hydroxide or neodymium chloride.

科学研究应用

Chemical Properties and Characteristics

Basic Information:

- Chemical Formula: NdBr₃·xH₂O

- Molecular Weight: 401.97 g/mol

- Appearance: Crystalline solid

- Density: 5.3 g/cm³

- Solubility: Highly soluble in water

Neodymium(III) bromide hydrate is known for its hygroscopic nature, making it essential in various applications where moisture absorption is a factor.

Chemistry

This compound serves as a precursor for synthesizing other neodymium compounds. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for researchers exploring rare earth elements.

Common Reactions:

- Oxidation: Can be oxidized to form higher oxidation state neodymium compounds.

- Reduction: Under specific conditions, it can be reduced to neodymium metal.

- Substitution: Participates in substitution reactions where bromide ions are replaced by other anions.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Neodymium(IV) compounds |

| Reduction | Lithium aluminum hydride | Neodymium metal |

| Substitution | Sodium hydroxide | Neodymium hydroxide |

Biology

In biological research, this compound is utilized in biochemical assays involving rare earth elements. Its unique properties allow for the study of interactions between neodymium ions and biological systems.

Case Study:

A study investigating the effect of rare earth elements on enzyme activity demonstrated that neodymium ions could enhance the catalytic activity of certain enzymes, suggesting potential applications in biocatalysis.

Medicine

This compound is being explored for its potential use in medical imaging and diagnostic tools. The compound's unique optical properties make it suitable for applications such as:

- MRI Contrast Agents: Its paramagnetic properties can enhance imaging contrast.

- Laser Applications: Used in the production of neodymium-doped laser materials like Nd:YAG (neodymium-doped yttrium aluminum garnet).

Research Insight:

Recent studies have shown that neodymium-doped materials exhibit improved efficiency in laser applications, making them ideal for surgical and diagnostic procedures.

Industrial Applications

This compound plays a crucial role in several industrial processes:

Production of Neodymium Magnets

High-strength neodymium magnets are essential for various technologies, including electric motors and generators. This compound is used as a raw material in the synthesis of these magnets.

Crystal Growth

The compound is utilized in producing high-quality laser crystals through chemical vapor deposition (CVD) techniques. Its purity and crystalline structure are critical for achieving optimal optical properties.

Table: Industrial Applications of this compound

| Application | Description |

|---|---|

| Neodymium Magnets | Used as a precursor for high-strength magnets |

| Laser Crystals | Essential for producing Nd:YAG laser materials |

| Chemical Vapor Deposition | Employed in thin film deposition processes |

作用机制

The mechanism by which neodymium(III) bromide hydrate exerts its effects depends on its application. In the context of magnet production, the compound contributes to the formation of neodymium magnets through a series of metallurgical processes. In laser technology, neodymium ions in the compound act as active laser media, facilitating the emission of coherent light.

相似化合物的比较

- Neodymium(III) chloride

- Neodymium(III) fluoride

- Neodymium(III) iodide

Comparison: Neodymium(III) bromide hydrate is unique due to its specific bromide composition, which imparts distinct chemical and physical properties compared to its chloride, fluoride, and iodide counterparts. For instance, this compound has different solubility and hygroscopic characteristics, making it suitable for specific applications where other neodymium halides may not be as effective.

生物活性

Neodymium(III) bromide hydrate (NdBr₃·xH₂O) is a compound of neodymium, a rare earth element, known for its various applications in industries and research. Its biological activity has been a subject of interest, particularly in the context of its potential effects on human health and its applications in biomedical fields. This article reviews the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

This compound is represented by the formula NdBr₃·xH₂O, where x indicates the number of water molecules associated with the compound. It has a molecular weight of approximately 383.97 g/mol for the anhydrous form. The compound appears as a solid and is typically characterized by its high purity levels (99.9%) in commercial preparations .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | NdBr₃·xH₂O |

| Molecular Weight | 383.97 g/mol |

| Appearance | Solid |

| Purity | 99.9% |

| CAS Number | 13536-80-6 |

Toxicological Profile

Research has indicated that neodymium compounds can exhibit varying degrees of toxicity depending on their chemical form and exposure levels. Studies have shown that neodymium ions (Nd³⁺) can induce oxidative stress in cells, leading to potential cytotoxic effects . The specific toxicological effects of this compound are not extensively documented; however, general findings on neodymium compounds suggest potential respiratory and skin irritation upon exposure.

Case Study: Inhalation Exposure

A study examining inhalation exposure to neodymium compounds highlighted that high concentrations could lead to reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms . Although this study focused on neodymium acetate hydrate, it raises concerns regarding similar exposure outcomes with this compound.

Pharmacological Applications

Neodymium ions have been explored for their applications in medical imaging and as contrast agents due to their luminescent properties. Nd-doped materials are utilized in various biomedical applications, including chemosensors and photonic devices . The unique near-infrared (NIR) luminescence properties of neodymium-doped nanomaterials have been leveraged for targeted drug delivery systems.

Table 2: Summary of Biological Activities Associated with Neodymium Compounds

| Activity Type | Findings |

|---|---|

| Cytotoxicity | Induces oxidative stress |

| Respiratory Effects | Potential for RADS |

| Biomedical Applications | NIR luminescence in imaging |

| Chemosensing | High selectivity for metal ions |

Neodymium-Doped Nanomaterials

Recent studies have focused on the development of neodymium-doped nanomaterials for chemosensing applications. For instance, ADP-Nd-LaF₃ nanoparticles demonstrated stable NIR emission in various pH conditions and were highly selective for Cu(II) ions . This highlights the potential utility of neodymium compounds in environmental monitoring and analytical chemistry.

Electrochemical Behavior

Research into the electrochemical extraction of neodymium has revealed insights into its behavior in molten salts, which may have implications for recycling processes involving rare earth elements . Understanding these processes is crucial for developing sustainable methods to utilize neodymium compounds effectively.

属性

IUPAC Name |

neodymium(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFUTJPVPUQMY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Nd+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2NdO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29843-90-1 | |

| Record name | Neodymium(III) bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。